

Introduction: The Promise of Singlet Fission and Zethrenes

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Compound of Interest

Compound Name: Zethrene

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Singlet fission (SF) is a photophysical phenomenon in organic semiconductors where a spin-singlet exciton (S_1) spontaneously converts into two spin-triplet excitons (T_1).^[1] This process, if harnessed effectively, offers a compelling route to surpass the thermodynamic Shockley-Queisser limit in single-junction solar cells, which caps the maximum efficiency at approximately 33%.^{[2][3]} By generating two charge carriers from a single high-energy photon, singlet fission could dramatically enhance photovoltaic device performance.^{[4][5][6][7]}

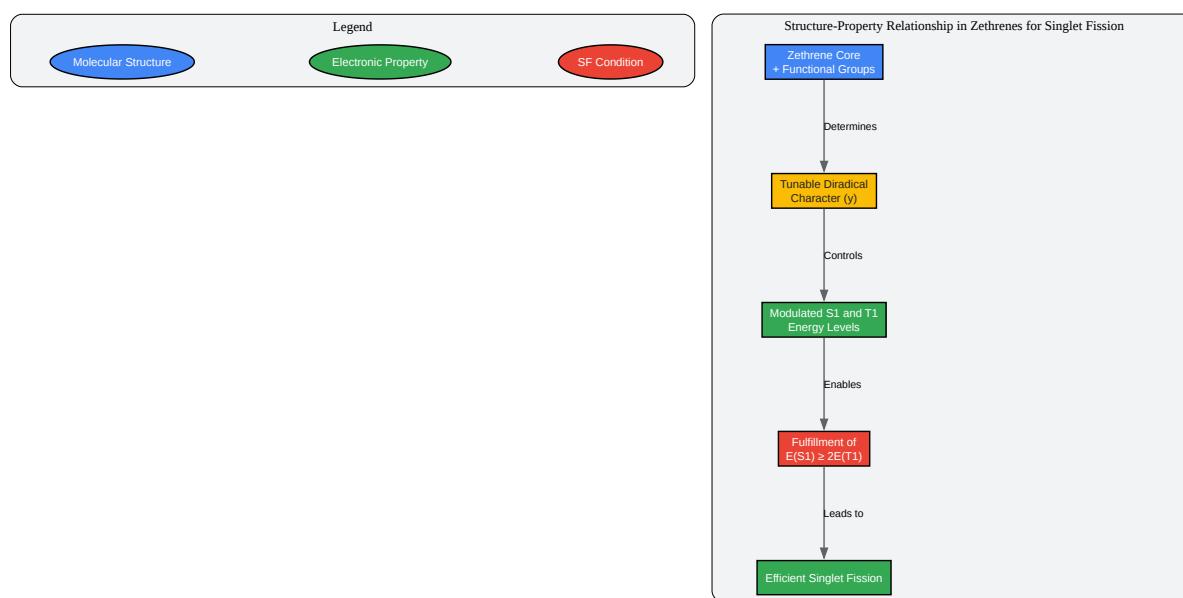
However, the family of materials capable of efficient singlet fission is limited.^{[4][5][6]} The primary energetic requirement for exothermic or isoergic singlet fission is that the energy of the first excited singlet state is greater than or equal to twice the energy of the triplet state ($E(S_1) \geq 2E(T_1)$). A promising design strategy for new SF materials involves leveraging diradical character. **Zethrene** and its derivatives have emerged as a highly promising class of molecules in this regard. These molecules possess a unique electronic structure with significant open-shell diradical character in their ground state, which can be tuned through chemical functionalization to meet the energetic criteria for efficient singlet fission.^{[8][4][5][6]} This guide provides a comprehensive technical overview of the singlet fission potential in **zethrene**-based molecules, summarizing key photophysical data, experimental protocols, and the underlying mechanisms.

The Role of Diradical Character in Zethrene

Zethrene molecules are polycyclic aromatic hydrocarbons that exhibit a unique Z-shaped structure.^{[9][10]} Their electronic ground state is a resonance hybrid of a closed-shell quinoidal

form and an open-shell diradical form.^[8] The contribution of the diradical form to the ground state, quantified by the diradical character (γ), is a critical parameter for enabling singlet fission.

A higher diradical character leads to a smaller energy gap between the ground state (S_0) and the lowest triplet state (T_1). This is because the diradical structure inherently has two unpaired electrons, making the transition to a triplet state more favorable. By chemically modifying the **zethrene** core, the diradical character can be systematically tuned. This tuning allows for the precise manipulation of the S_1 and T_1 energy levels to satisfy the $E(S_1) \geq 2E(T_1)$ condition, making **zethrenes** a versatile platform for designing bespoke singlet fission chromophores.^[8]



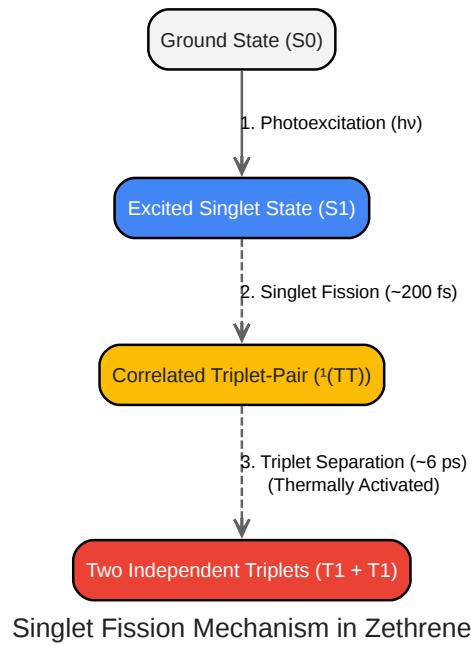
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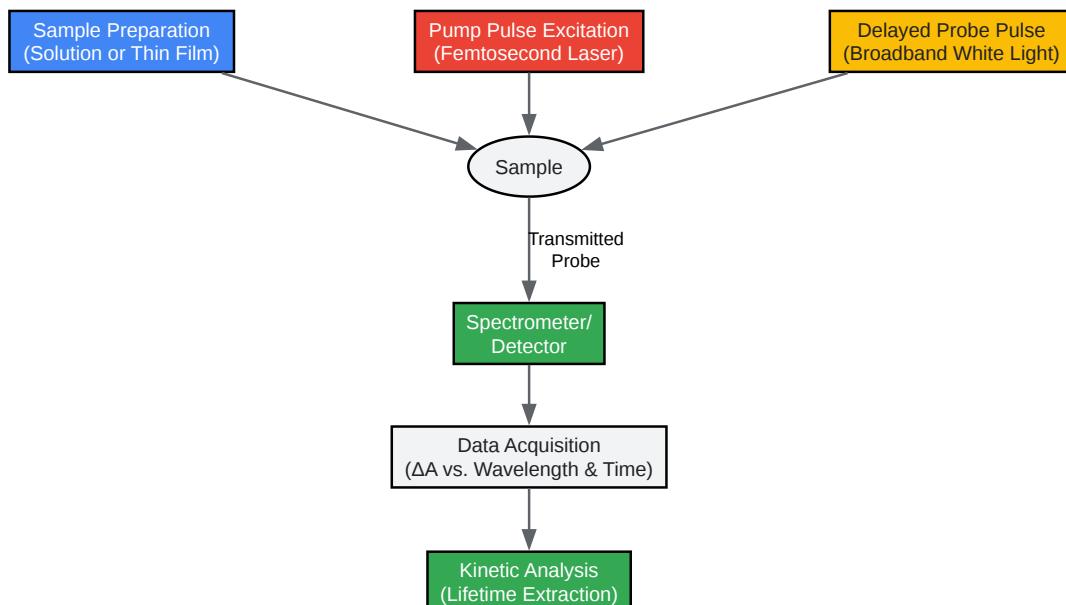
Caption: Logical relationship between **zethrene** structure and SF potential.

The Singlet Fission Pathway in Zethrenes

Experimental studies on functionalized **zethrenes** have revealed a multi-step singlet fission process. Upon photoexcitation to the S_1 state, the molecule rapidly undergoes fission into a correlated, spin-entangled triplet-pair state, denoted as $^1(TT)$.^{[4][5][6]} This intermediate state is a crucial feature of SF in **zethrenes**. It is a bound state, meaning its energy is lower than that of two independent triplets ($2 \times T_1$), and it is surprisingly emissive for an optically "dark" state.^{[4][5][6]} The $^1(TT)$ state can then either decay or dissociate into two separate, free triplet excitons ($T_1 + T_1$) through a thermally activated hopping process.^{[4][5][6]}

The overall process can be summarized as: $S_0 + h\nu \rightarrow S_1 \rightarrow ^1(TT) \rightarrow T_1 + T_1$





Experimental Workflow: Transient Absorption Spectroscopy

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